Cyclorphan
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Overview
Description
Cyclorphan is an opioid analgesic belonging to the morphinan family. It was first synthesized in 1964 by scientists at Research Corporation. Despite its promising analgesic properties, it was never marketed due to its psychotomimetic effects. This compound acts as a μ-opioid receptor weak partial agonist or antagonist, κ-opioid receptor full agonist, and, to a much lesser extent, δ-opioid receptor agonist .
Preparation Methods
Cyclorphan is synthesized through a series of chemical reactions starting from morphinan derivatives. The synthetic route involves the introduction of a cyclopropylmethyl group to the nitrogen atom of the morphinan structure. The reaction conditions typically include the use of strong bases and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Cyclorphan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Scientific Research Applications
Cyclorphan has been studied extensively in scientific research due to its unique pharmacological properties. It has been used in:
Chemistry: As a reference compound for studying opioid receptor interactions.
Biology: To understand the effects of κ-opioid receptor activation on the central nervous system.
Medicine: Investigated for its potential use in pain management and as a treatment for opioid addiction.
Industry: Limited industrial applications due to its psychotomimetic effects.
Mechanism of Action
Cyclorphan exerts its effects primarily through its interaction with opioid receptors. It acts as a weak partial agonist or antagonist at the μ-opioid receptor, a full agonist at the κ-opioid receptor, and a weak agonist at the δ-opioid receptor. The activation of the κ-opioid receptor is responsible for its analgesic effects, while the psychotomimetic effects are also mediated through this receptor .
Comparison with Similar Compounds
Cyclorphan is unique due to its specific receptor profile. Similar compounds include:
Butorphanol: Another κ-opioid receptor agonist with analgesic properties.
Levomethorphan: A morphinan derivative with similar analgesic effects.
Levorphanol: An opioid analgesic with a different receptor profile.
Nalbuphine: A mixed agonist-antagonist opioid.
Oxilorphan: A compound with similar receptor interactions.
Proxorphan: Another morphinan derivative with analgesic properties.
This compound’s uniqueness lies in its combination of receptor interactions, providing strong analgesic effects but also causing psychotomimetic effects, which limited its development and marketing .
Biological Activity
Cyclorphan, a morphinan derivative, is recognized for its mixed agonist/antagonist activity at the mu-opioid receptor (MOR) and kappa-opioid receptor (KOR). This unique pharmacological profile has garnered interest in its potential therapeutic applications, particularly in the context of addiction treatment and pain management. This article explores the biological activity of this compound, highlighting its receptor interactions, behavioral effects, and implications for clinical use.
This compound is structurally related to levorphanol and exhibits a complex interaction with opioid receptors. Its chemical structure allows it to act as both an agonist and antagonist, depending on the receptor subtype involved. The presence of a hydroxyl group is crucial for its binding affinity to opioid receptors, impacting its pharmacological properties significantly.
Table 1: Structural Characteristics of this compound
Property | Value |
---|---|
Chemical Formula | C₁₃H₁₇NO₂ |
Molecular Weight | 219.28 g/mol |
Receptor Affinity (Ki) | MOR: 0.23 nM |
KOR: 1.7 nM |
Receptor Binding Studies
This compound has been shown to bind effectively to both MOR and KOR, with varying affinities that suggest a potential for mixed-action pharmacotherapy. Studies indicate that this compound's binding affinity allows it to modulate pain relief while potentially reducing the risk of addiction associated with traditional opioids.
- MOR Activity : this compound acts as a partial agonist at MOR, providing analgesic effects without the full activation that leads to significant side effects.
- KOR Activity : As an agonist at KOR, this compound may counteract some of the rewarding effects of other opioids, making it a candidate for addiction treatment.
Behavioral Studies
Behavioral assessments have demonstrated this compound's effectiveness in reducing cocaine self-administration in animal models. This effect is particularly notable given the drug's dual action on opioid receptors.
Case Study: Cocaine Self-Administration
In studies involving rhesus monkeys, administration of this compound significantly decreased cocaine self-administration compared to controls. The results suggest that this compound may mitigate the reinforcing effects of cocaine through its KOR agonism.
- Dosage : this compound was administered at doses ranging from 0.0032 to 0.032 mg/kg/h.
- Outcome : Reduced cocaine intake was observed alongside minimal side effects compared to traditional KOR-selective agonists.
Clinical Implications
The mixed-action profile of this compound presents a promising avenue for developing new analgesics that minimize addiction risk. Its ability to modulate both pain relief and reward pathways could be pivotal in treating opioid dependence.
Potential Applications
- Pain Management : this compound may serve as an effective analgesic for patients requiring pain relief without high addiction potential.
- Addiction Treatment : By targeting both MOR and KOR, this compound could help manage withdrawal symptoms and cravings in opioid-dependent individuals.
Properties
CAS No. |
4163-15-9 |
---|---|
Molecular Formula |
C20H27NO |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
(1R,9R,10R)-17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C20H27NO/c22-16-7-6-15-11-19-17-3-1-2-8-20(17,18(15)12-16)9-10-21(19)13-14-4-5-14/h6-7,12,14,17,19,22H,1-5,8-11,13H2/t17-,19+,20+/m0/s1 |
InChI Key |
NLBUEDSBXVNAPB-DFQSSKMNSA-N |
SMILES |
C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)O)CC5CC5 |
Isomeric SMILES |
C1CC[C@@]23CCN([C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)O)CC5CC5 |
Canonical SMILES |
C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)O)CC5CC5 |
Key on ui other cas no. |
4163-15-9 |
Synonyms |
cyclorphan |
Origin of Product |
United States |
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